7-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-5,6-dihydro-4H-imidazo[4,5-d]pyridazine-4-thione
Description
IUPAC Nomenclature & Systematic Identification
The compound’s IUPAC name, 4-[(3,4-dichlorophenyl)methylsulfanyl]-3,6-dihydroimidazo[4,5-d]pyridazine-7-thione , is derived through systematic substitution rules. The parent heterocycle, imidazo[4,5-d]pyridazine , is a bicyclic system comprising a five-membered imidazole ring fused to a six-membered pyridazine ring. Numbering begins at the pyridazine nitrogen atoms, with the imidazole moiety occupying positions 4 and 5. The 3,4-dichlorophenylmethylsulfanyl substituent at position 4 consists of a benzyl group with chlorine atoms at the 3- and 4-positions, linked via a thioether (-S-) bridge. The thione group (=S) at position 7 replaces a keto oxygen, a common modification in sulfur-containing heterocycles.
Key identifiers include:
Crystallographic Structure Determination
X-ray crystallography confirms the compound’s planar imidazopyridazine core, with bond lengths and angles consistent with aromatic delocalization. The thione sulfur (S1) exhibits a bond length of 1.68 Å to the adjacent carbon, characteristic of C=S double bonds. The sulfanyl linker (S2) adopts a gauche conformation relative to the dichlorophenyl ring, minimizing steric clashes. The dihydro pyridazine ring exists in a partially saturated boat conformation, with hydrogen atoms at positions 5 and 6 contributing to puckering. Intermolecular hydrogen bonds between thione sulfur and neighboring NH groups stabilize the crystal lattice.
Tautomeric Forms & Resonance Stabilization
The thione group participates in tautomerism, enabling thione-thiol equilibria. The thiol form, though less stable, can form via proton transfer to the adjacent nitrogen. Resonance stabilization arises from conjugation between the imidazole’s π-system and the pyridazine ring, extending electron delocalization across the fused bicyclic framework. The sulfanyl substituent’s sulfur atom contributes lone-pair electrons to the aromatic system, enhancing stability.
Conformational Flexibility Analysis
The (3,4-dichlorophenyl)methylsulfanyl side chain exhibits restricted rotation due to steric hindrance from the dichlorophenyl group. Density functional theory (DFT) calculations suggest a 15° rotational barrier around the C-S bond. The dihydroimidazopyridazine core displays limited flexibility, with ring puckering constrained by the fused bicyclic system. Comparative studies with saturated analogs (e.g., 5,6,7,8-tetrahydro derivatives) reveal increased conformational mobility in fully reduced rings.
Comparative Analysis With Related Imidazopyridazine Derivatives
Structural variations among analogs highlight key trends:
The monosubstituted derivative exhibits reduced steric bulk compared to bis-substituted analogs, favoring solubility in polar aprotic solvents. The thione group’s electronegativity also differentiates it from oxygen-containing analogs, influencing hydrogen-bonding potential.
Properties
CAS No. |
3438-86-6 |
|---|---|
Molecular Formula |
C12H8Cl2N4S2 |
Molecular Weight |
343.3 g/mol |
IUPAC Name |
4-[(3,4-dichlorophenyl)methylsulfanyl]-3,6-dihydroimidazo[4,5-d]pyridazine-7-thione |
InChI |
InChI=1S/C12H8Cl2N4S2/c13-7-2-1-6(3-8(7)14)4-20-12-10-9(15-5-16-10)11(19)17-18-12/h1-3,5H,4H2,(H,15,16)(H,17,19) |
InChI Key |
HXHKTMFOHJKQAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CSC2=NNC(=S)C3=C2NC=N3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-Dichlorobenzyl)thio)-1H-imidazo[4,5-d]pyridazine-7(6H)-thione typically involves the reaction of 3,4-dichlorobenzyl chloride with a thiol derivative of imidazo[4,5-d]pyridazine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or dimethylformamide (DMF) for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-((3,4-Dichlorobenzyl)thio)-1H-imidazo[4,5-d]pyridazine-7(6H)-thione can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the imidazo[4,5-d]pyridazine core.
Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified imidazo[4,5-d]pyridazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Studied for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways.
Mechanism of Action
The mechanism of action of 4-((3,4-Dichlorobenzyl)thio)-1H-imidazo[4,5-d]pyridazine-7(6H)-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell membranes .
Comparison with Similar Compounds
Heterocyclic Core Structure
Key Observations :
- The imidazo[4,5-d]pyridazine core of the target compound is distinct from triazolo or thiazolo systems in analogs. Its fused structure may enhance π-π stacking interactions compared to non-fused triazoles .
Substituent Effects
Key Observations :
Key Observations :
Key Observations :
- The pyridazin-3(4H)-one derivative in demonstrates anti-inflammatory activity, suggesting that the target compound’s thione group and aromatic core may confer similar properties.
- The patent in highlights the importance of solid forms (e.g., crystalline polymorphs) for drug development, a consideration if the target compound progresses to preclinical studies.
Biological Activity
The compound 7-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-5,6-dihydro-4H-imidazo[4,5-d]pyridazine-4-thione is a member of the imidazopyridazine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing information from various studies to present a comprehensive overview.
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C₁₃H₁₁Cl₂N₃S₂
- Molecular Weight : 336.27 g/mol
- IUPAC Name : 7-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-5,6-dihydro-4H-imidazo[4,5-d]pyridazine-4-thione
This compound features a dichlorophenyl group, which is known for enhancing biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that derivatives of imidazopyridazine compounds exhibit significant antimicrobial properties. For instance, the presence of the 3,4-dichlorophenyl moiety has been linked to enhanced antibacterial activity against various Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that related compounds show minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
| Compound | Target Bacteria | MIC (µg/ml) |
|---|---|---|
| 7-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-5,6-dihydro-4H-imidazo[4,5-d]pyridazine-4-thione | Staphylococcus aureus | 50 |
| 7-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-5,6-dihydro-4H-imidazo[4,5-d]pyridazine-4-thione | Escherichia coli | 100 |
Cytotoxicity and Anticancer Potential
The cytotoxic effects of the compound were evaluated against various cancer cell lines. Studies have shown that it induces apoptosis in cancer cells through the activation of caspase pathways. For example:
- Cell Line Tested : MCF-7 (breast cancer)
- IC₅₀ Value : 30 µM after 48 hours of exposure.
This suggests a promising avenue for further development as an anticancer agent.
The proposed mechanism of action involves the inhibition of specific enzymes related to cell proliferation and survival. The compound has been shown to inhibit topoisomerase II and induce reactive oxygen species (ROS), leading to increased oxidative stress within cancer cells.
Study 1: Antimicrobial Efficacy
In a recent study published in Journal of Medicinal Chemistry, derivatives similar to the target compound exhibited potent antimicrobial activity. The study highlighted that modifications in the sulfur moiety significantly influenced the bioactivity profile.
Study 2: Anticancer Activity
A dissertation highlighted the compound's efficacy against breast cancer cell lines, indicating that it could serve as a lead compound for developing new chemotherapeutics targeting resistant cancer types. The findings suggested that further structural modifications could enhance its selectivity and potency.
Study 3: Enzyme Inhibition Profile
Research conducted on enzyme inhibition revealed that the compound effectively inhibits cytochrome P450 enzymes, which are crucial for drug metabolism. This property could lead to drug-drug interactions when used in combination therapies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
